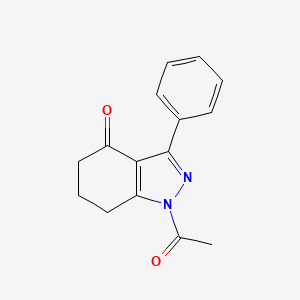

1-acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Description

1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound featuring an indazol-4-one core substituted with an acetyl group at position 1 and a phenyl group at position 2. This scaffold is notable for its pharmacological versatility, with structural analogues demonstrating opioid receptor agonism, cytotoxic activity, and human neutrophil elastase (HNE) inhibition . The acetyl group may influence tautomeric stability and biological interactions compared to other substituents .

Properties

IUPAC Name |

1-acetyl-3-phenyl-6,7-dihydro-5H-indazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-10(18)17-12-8-5-9-13(19)14(12)15(16-17)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOHSUXGEUSUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C(=O)CCC2)C(=N1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the condensation of a triketone with phenylhydrazine. This reaction proceeds under acidic conditions, leading to the formation of the indazole core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly against SARS-CoV-2 main protease.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Opioid Receptor Agonists

Key analogues with opioid activity include:

Insights :

- Methyl groups at positions 3,6,6 enhance opioid receptor binding and selectivity .

- Bulky substituents (e.g., bromophenyl) improve gastrointestinal tolerability but may reduce bioavailability .

- The acetyl group in the target compound could sterically hinder opioid receptor interactions, necessitating further testing.

Cytotoxic Agents

Indazol-4-one derivatives with s-triazine moieties show potent cytotoxicity:

Insights :

HNE Inhibitors

Substitution patterns critically influence HNE inhibition:

| Compound | Substituents | Ki (nM) | Mechanism | Reference |

|---|---|---|---|---|

| 6b | 1-Ph, 5-piperidinyl | 6 | Competitive | |

| 7a | 1-Ph, 5-morpholino | 15 | Competitive | |

| Target Compound | 1-Ac, 3-Ph | N/A | Unknown | - |

Insights :

- Bulky groups at position 5 enhance HNE binding .

- The acetyl group may disrupt the tautomeric equilibrium (1H vs.

Tautomerism and Computational Insights

The indazol-4-one core exists in 1H, 2H, and 4-hydroxy tautomers. Key findings include:

- 1H tautomer dominance : Predicted in gas phase for 1-acetyl-3-phenyl derivatives due to higher dipole moments (~1 kJ/mol stability over 2H) .

- Solvent effects : Polar solvents stabilize 1H tautomers, which may enhance binding in hydrophilic environments .

- Methyl or acetyl groups at position 3 minimally affect tautomeric ratios but influence electronic properties (e.g., HOMO energy) .

Structure-Activity Relationship (SAR) Trends

Position 1 :

- Acetyl groups (target compound) may reduce opioid binding but improve metabolic stability vs. phenyl or bromophenyl groups .

- s-Triazine substituents (e.g., 7s) enhance cytotoxicity via kinase inhibition .

Positions 5–7 :

- Piperidine/morpholine at position 5 optimizes HNE inhibition .

Biological Activity

1-Acetyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound belonging to the indazole family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₅H₁₄N₂O₂

- CAS Number : 1374509-31-5

- Molecular Weight : 254.284 g/mol

- Physical Properties :

- Density: 1.3 ± 0.1 g/cm³

- Boiling Point: 492.7 ± 55.0 °C at 760 mmHg

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Notably, it has been identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), crucial for viral replication.

Enzyme Inhibition

The compound exhibits competitive inhibition by binding to the active site of target enzymes. For example:

- SARS-CoV-2 Main Protease : Inhibits viral replication.

- Human Neutrophil Elastase (HNE) : Demonstrated Ki values in the low nanomolar range (6–35 nM), indicating strong inhibitory effects against this serine protease associated with inflammatory diseases .

Anticancer Properties

Research indicates that this compound inhibits the proliferation of various neoplastic cell lines, particularly by causing a block in the G0–G1 phase of the cell cycle. This suggests a potential application in cancer therapy.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through its inhibitory action on enzymes like HNE, which is implicated in respiratory diseases and cancer .

Stability and Dosage Effects

In laboratory settings, the stability of this compound is notable:

- Half-life : Exceeds one hour in aqueous solutions.

- Dosage Variability : Lower doses effectively inhibit target enzymes with minimal toxicity observed in animal models.

Comparative Studies

In comparative analyses with similar compounds:

| Compound Name | Biological Activity | Ki Value (nM) |

|---|---|---|

| This compound | HNE Inhibitor | 6–35 |

| 1-Phenyl-1H-indazole | Anti-inflammatory | Not specified |

| 3-Phenyl-1H-indazole | Anticancer | Not specified |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.